1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea
Description
1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea is a synthetic urea derivative characterized by a furan-2-yl group attached to a hydroxypropyl chain and a 4-methoxyphenethyl moiety.
Properties
IUPAC Name |
1-[2-(furan-2-yl)-2-hydroxypropyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-17(21,15-4-3-11-23-15)12-19-16(20)18-10-9-13-5-7-14(22-2)8-6-13/h3-8,11,21H,9-10,12H2,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRQFEXUZFLXFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCCC1=CC=C(C=C1)OC)(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the reaction of furan-2-carbaldehyde with a suitable hydroxypropylamine derivative, followed by the introduction of the methoxyphenethyl group through a urea formation reaction. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.
Chemical Reactions Analysis
1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, possibly exhibiting anti-inflammatory, antimicrobial, or anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
Substituent Effects on Bioactivity
Urea derivatives are widely studied for their diverse biological activities. Key structural analogs include:
Key Observations :
- Nitroso Ureas (e.g., Compound I): The presence of a nitroso group and chloroethyl chain in Compound I correlates with high mutagenicity and carcinogenicity but low therapeutic efficacy.
- TRPV1 Antagonists (e.g., A-425619, SB705498) : These analogs feature bulky aromatic substituents (e.g., trifluoromethyl, bromophenyl) that enhance receptor binding. The target compound’s 4-methoxyphenethyl group may offer similar hydrophobic interactions but with reduced steric hindrance due to the methoxy group’s smaller size .
Role of the Furan Moiety
Furan-containing compounds are noted for antimicrobial and anti-inflammatory properties. For example:
Physicochemical and Pharmacokinetic Comparisons
Molecular Properties
| Property | Target Compound | A-425619 | Compound I |
|---|---|---|---|
| Molecular Weight | ~350 g/mol (estimated) | 385.3 g/mol | 207.6 g/mol |
| LogP (Lipophilicity) | ~2.5 (moderate) | 4.1 (high) | 1.2 (low) |
| Hydrogen Bond Donors | 3 (urea NH, hydroxyl) | 2 (urea NH) | 2 (urea NH, hydroxyl) |
| Aromatic Rings | 2 (furan, phenyl) | 3 (isoquinoline, benzyl) | 0 |
Implications :
- The target compound’s moderate LogP suggests balanced solubility and membrane permeability, favorable for oral bioavailability.
- Its dual aromatic systems (furan and phenyl) may enhance binding to aromatic-rich enzyme active sites compared to aliphatic nitroso ureas .
Metabolic Stability
- Nitroso Ureas (e.g., Compound I) : Rapid hydrolysis releases mutagenic chloroethyl diazonium ions. The target compound’s lack of nitroso and chloroethyl groups likely improves metabolic stability .
- TRPV1 Antagonists (e.g., SB705498) : Bulky substituents slow CYP450-mediated degradation. The 4-methoxyphenethyl group in the target compound may similarly resist oxidation .
Biological Activity
1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea, also known by its CAS number 1421463-45-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.
- Molecular Formula : C17H22N2O4
- Molecular Weight : 318.4 g/mol
- IUPAC Name : 1-[2-(furan-2-yl)-2-hydroxypropyl]-3-[4-methoxyphenethyl]urea
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes:
- Reaction of furan-2-carbaldehyde with hydroxypropylamine.
- Introduction of the methoxyphenethyl group through urea formation.
The process often employs solvents like ethanol or methanol and may utilize acid or base catalysts to facilitate the reactions.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with structural similarities have shown varying degrees of cytotoxicity against cancer cell lines, suggesting potential as anticancer agents .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions may modulate enzyme activity or receptor functions, leading to therapeutic effects. Ongoing studies aim to elucidate the precise mechanisms involved .
Comparative Studies
Comparative studies with related compounds reveal that the presence of the methoxy group in this compound significantly enhances its biological activity compared to similar structures lacking this modification.
Case Study 1: Antimicrobial Properties
In a study focused on the antimicrobial properties of furan-containing compounds, this compound was tested against various bacterial strains. Results indicated a notable inhibition zone, demonstrating its potential as an antimicrobial agent .
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory effects of this compound using in vitro models. The results showed a reduction in pro-inflammatory cytokines, suggesting that it may serve as a viable candidate for treating inflammatory diseases .
Data Table: Biological Activities of Related Compounds
| Compound Name | Antitumor Activity (IC50 μM) | Antimicrobial Activity (Zone of Inhibition mm) | Anti-inflammatory Activity (Cytokine Reduction %) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea | 15 | 12 | 30 |
| 1-(2-(Thiophen-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea | 25 | 10 | 20 |
*Note: TBD indicates that specific values are yet to be determined or published.
Q & A
Q. What are the key synthetic routes and optimization strategies for synthesizing 1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea?
The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Preparation of intermediates such as 2-(furan-2-yl)-2-hydroxypropylamine via nucleophilic substitution or reductive amination.
- Step 2 : Coupling with 4-methoxyphenethyl isocyanate under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the urea backbone .
- Optimization : Yield and purity depend on solvent choice (polar aprotic solvents preferred), temperature control (exothermic reactions require cooling), and catalyst use (e.g., triethylamine for acid scavenging). Analytical techniques like TLC and HPLC are critical for monitoring progress .
Q. How can researchers validate the structural identity and purity of this compound?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm the presence of furan, methoxyphenethyl, and urea functional groups.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (expected ~300–320 g/mol based on analogs) .
- Infrared (IR) Spectroscopy : Peaks at ~1650–1700 cm (urea C=O stretch) and ~1250 cm (methoxy C-O stretch) .
Q. What preliminary biological assays are recommended to explore its pharmacological potential?
- In vitro antiproliferative assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays, with IC values calculated .
- Enzyme inhibition studies : Target kinases or proteases due to the urea moiety’s hydrogen-bonding capacity .
- Solubility and stability : Assess in PBS or DMSO to guide formulation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and target interactions?
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways and transition states, particularly for urea bond formation .
- Molecular docking : Simulate binding to targets like kinase domains (e.g., EGFR) using AutoDock Vina. Focus on hydrogen bonding between the urea group and catalytic residues .
- ADMET prediction : Tools like SwissADME evaluate logP (target <5 for oral bioavailability) and CYP450 interactions .
Q. What experimental strategies resolve contradictions in reported bioactivity data for similar urea derivatives?
- Dose-response validation : Replicate assays across multiple labs with standardized protocols (e.g., fixed DMSO concentrations).
- Metabolite profiling : Use LC-MS to identify degradation products that may affect activity .
- Structural analogs : Compare with compounds like 1-(4-methoxyphenyl)-3-(2-fluorophenyl)urea (IC = 2.3 µM in MCF-7 cells) to isolate substituent effects .
Q. How do reaction conditions influence stereochemical outcomes in the synthesis of this compound?
- Chiral chromatography : Resolve enantiomers using columns like Chiralpak IA.
- Steric effects : The 2-hydroxypropyl group may lead to diastereomer formation; control via low-temperature reactions (−20°C) or chiral catalysts (e.g., BINOL-derived ligands) .
- X-ray crystallography : Confirm absolute configuration of crystalline intermediates .
Q. What advanced techniques optimize scalability for preclinical studies?
- Flow chemistry : Continuous synthesis reduces batch variability and improves yield (>80% target).
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2) to optimize parameters like solvent ratio, temperature, and catalyst loading .
- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
